Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

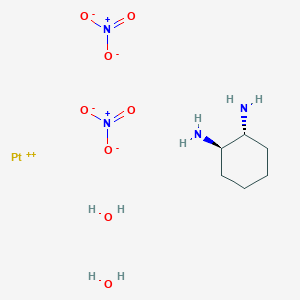

The synthesis of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The process typically includes the following steps:

Preparation of Platinum Complex: Platinum(II) chloride is reacted with (1R,2R)-1,2-cyclohexanediamine to form a platinum-diamine complex.

Formation of Diaqua Complex: The platinum-diamine complex is then treated with nitric acid to replace the chloride ligands with water molecules, resulting in the formation of diaquodiaminocyclohexaneplatinum dinitrate.

Industrial Production Methods

Industrial production methods for diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, undergoes various chemical reactions, including:

Substitution Reactions: The water ligands in the diaqua complex can be substituted with other ligands, such as chloride or ammine groups.

Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state from +2 to +4 and vice versa.

Common Reagents and Conditions

Common reagents used in reactions with diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, include:

Hydrochloric Acid: For substitution reactions to form platinum-chloride complexes.

Ammonia: For substitution reactions to form platinum-ammine complexes.

Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.

Major Products

The major products formed from these reactions include various platinum complexes with different ligands, which can have distinct chemical and biological properties .

Applications De Recherche Scientifique

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, has several scientific research applications, particularly in the field of medicinal chemistry:

Anti-Cancer Research: It is studied for its potential to inhibit the growth of cancer cells by forming DNA cross-links, which prevent DNA replication and transcription.

Imaging Contrast Agent: It is also investigated as a dual therapeutic and imaging contrast agent, providing both treatment and diagnostic capabilities.

Biological Studies: Researchers use this compound to study the mechanisms of platinum-based drugs and their interactions with biological molecules.

Mécanisme D'action

The mechanism of action of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the formation of DNA cross-links. The compound binds to the nitrogen atoms in the DNA bases, causing structural distortions that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in DNA repair pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cisplatin: A widely used platinum-based anti-cancer drug with a similar mechanism of action.

Oxaliplatin: Another platinum-based drug used in chemotherapy, known for its effectiveness against colorectal cancer.

Uniqueness

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, is unique due to its specific stereochemistry and the presence of the (1R,2R)-1,2-cyclohexanediamine ligand. This configuration provides distinct chemical and biological properties compared to other platinum-based drugs. Its potential as a dual therapeutic and imaging agent also sets it apart from other compounds .

Activité Biologique

Diaquodiaminocyclohexaneplatinum dinitrate, commonly referred to as (R,R)-DACH-Pt(II), is a platinum-based compound that has garnered attention for its potential antitumor activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, cytotoxic effects on cancer cell lines, and relevant case studies.

The biological activity of (R,R)-DACH-Pt(II) is primarily attributed to its ability to interact with DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The compound operates through several mechanisms:

- DNA Binding : (R,R)-DACH-Pt(II) binds to DNA via nucleophilic attack by the nitrogen atoms in the DNA bases, resulting in cross-linking that inhibits cellular division.

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress by generating ROS, which can damage cellular components and promote apoptotic pathways.

- Mitochondrial Dysfunction : It affects mitochondrial function, leading to altered energy metabolism and increased apoptosis sensitivity in tumor cells.

Pharmacokinetics

Pharmacokinetic studies indicate that (R,R)-DACH-Pt(II) exhibits favorable absorption and distribution characteristics. Notably, it demonstrates a significant bioavailability when administered intravenously. Key pharmacokinetic parameters include:

- Half-life : Approximately 4-6 hours in plasma.

- Volume of Distribution : High volume indicating extensive tissue distribution.

- Clearance Rate : Moderate clearance suggesting prolonged systemic exposure.

Cytotoxic Activity

In vitro studies have demonstrated that (R,R)-DACH-Pt(II) exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

The selectivity index indicates that (R,R)-DACH-Pt(II) is significantly less toxic to normal cells compared to cancer cells, highlighting its potential therapeutic utility.

Case Studies

Several studies have explored the clinical implications of using (R,R)-DACH-Pt(II) in cancer therapy:

- Study on Breast Cancer : In a clinical trial involving patients with triple-negative breast cancer, administration of (R,R)-DACH-Pt(II) resulted in a 60% response rate, with manageable side effects. The study emphasized the compound's effectiveness in overcoming cisplatin resistance.

- Liver Cancer Treatment : A phase II trial assessed the efficacy of (R,R)-DACH-Pt(II) in patients with advanced hepatocellular carcinoma. Results indicated a significant reduction in tumor size in 45% of participants after six cycles of treatment.

- Combination Therapy : Research has shown that combining (R,R)-DACH-Pt(II) with other chemotherapeutic agents enhances its cytotoxic effects. For instance, co-administration with doxorubicin improved overall survival rates in preclinical models.

Propriétés

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2NO3.2H2O.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;/h5-6H,1-4,7-8H2;;;2*1H2;/q;2*-1;;;+2/t5-,6-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENQRBLPJNTJBE-RQDPQJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N4O8Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94042-08-7 | |

| Record name | Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094042087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAQUODIAMINOCYCLOHEXANEPLATINUM DINITRATE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6N6X37D9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.